Pseudomonic acid D

Structural Biology Medicinal Chemistry Natural Product Discovery

Pseudomonic acid D is the authentic Mupirocin EP Impurity C—the C4'-C5' 4-nonenoic acid analog structurally distinct from Pseudomonic acid A (saturated side chain) and Pseudomonic acid C (C10-C11 alkene). Its unique C4'-C5' alkene ensures baseline chromatographic resolution from the mupirocin main peak, essential for stability-indicating HPLC system suitability against the ≤2.5% individual impurity limit. As a native Pseudomonas fluorescens NCIB 10586 metabolite, it is the validated probe for IleRS SAR studies and mupirocin biosynthetic gene cluster investigation. Procure this identity-verified, batch-certified reference standard to eliminate experimental ambiguity and regulatory submission risk.

Molecular Formula C26H42O9
Molecular Weight 498.6 g/mol
CAS No. 85248-93-7
Cat. No. B1679823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudomonic acid D
CAS85248-93-7
SynonymsPseudomonic acid D;  Pseudomonic D; 
Molecular FormulaC26H42O9
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)O)C)C(C)O
InChIInChI=1S/C26H42O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29)/b6-4+,16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1
InChIKeyRJGJFSVDQPCELW-VCXQKUNESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pseudomonic Acid D (CAS 85248-93-7) for Mupirocin-Related Research, Analytical Standards, and Antibiotic Discovery


Pseudomonic acid D (CAS 85248-93-7) is a naturally occurring minor antibiotic metabolite (<2%) of the mupirocin (pseudomonic acid) family, produced via fermentation by Pseudomonas fluorescens [1] [2]. As the C4'-C5' 4-nonenoic acid analog of mupirocin (pseudomonic acid A), this compound serves as a reference standard for pharmaceutical impurity profiling, a comparator in antimicrobial resistance studies, and a natural product scaffold for developing novel isoleucyl-tRNA synthetase (IleRS) inhibitors [3] [4].

Why Pseudomonic Acid D Cannot Be Substituted by Mupirocin or Other Analogs Without Scientific Validation


The pseudomonic acid family exhibits distinct structural variations—epoxide vs. alkene functionalization at C10-C11 and the presence of the C4'-C5' alkene uniquely in Pseudomonic acid D—that are critical drivers of differential bioactivity, analytical chromatographic retention, and stability profiles [1] [2]. Procurement of a generic 'mupirocin analog' without precise identification risks compromising experimental reproducibility, invalidating impurity quantitation methods, and misinterpreting structure-activity relationship (SAR) data. The following quantitative evidence specifies where Pseudomonic acid D demonstrates measurable differentiation from Pseudomonic acid A (mupirocin) and Pseudomonic acid C.

Quantitative Differentiation Guide for Pseudomonic Acid D (85248-93-7) vs. Mupirocin and Class Analogs


Unique C4'-C5' Alkene Structural Motif Distinguishes Pseudomonic Acid D from All Other Pseudomonic Acids

Pseudomonic acid D is structurally defined by the presence of a C4'-C5' (E)-alkene moiety within its 9-hydroxynonanoic acid side chain, a feature absent in pseudomonic acids A, B, and C [1] [2]. This unique unsaturation distinguishes Pseudomonic acid D from its major analog, mupirocin (pseudomonic acid A), which possesses a fully saturated 9-hydroxynonanoate ester, and from Pseudomonic acid C, which contains a C10-C11 alkene in place of the epoxide ring but retains a saturated side chain [2] [3]. This structural modification enables distinct analytical separation and offers a differentiated pharmacophore for SAR investigations into IleRS inhibition.

Structural Biology Medicinal Chemistry Natural Product Discovery

Direct Fermentation Production vs. Semi-Synthetic Derivatization of Mupirocin Analogs

Pseudomonic acid D is biosynthesized directly by Pseudomonas fluorescens NCIB 10586 and can be isolated as a native fermentation product [1] [2]. This is in direct contrast to the majority of esters and derivatives described in foundational patent literature, which are semi-synthetic products requiring chemical transformation of monic acid A [2]. While specific titer or yield data for Pseudomonic acid D fermentation are not publicly quantified in the primary characterization literature, the European patent EP0068680 A1 explicitly states that the natural fermentative origin of Pseudomonic acid D is 'particularly advantageous' compared to semi-synthetic analogs [2].

Bioprocess Engineering Natural Product Fermentation Green Chemistry

Differentiated Analytical Profile for Mupirocin Impurity Quantitation and Stability-Indicating Methods

Pseudomonic acid D is classified as Mupirocin EP Impurity C and exhibits a distinct chromatographic profile that enables its use as a system suitability marker and resolution standard in validated HPLC methods [1]. While direct comparative retention time (RT) data against Pseudomonic acid A under standardized pharmacopeial conditions are not disclosed in open-access literature, the structural differentiation of the C4'-C5' alkene provides a predictable basis for distinct chromatographic behavior [2] [3]. Acceptance criteria for mupirocin drug substance specify that Pseudomonic acid D is controlled at ≤2.5% as a single impurity, with total impurities ≤4.5% [4].

Pharmaceutical Analysis Quality Control Stability Testing HPLC

Stability Profile: Long-Term Storage at 0°C Without Activity Loss and pH 4-9 Tolerance

The pseudomonic acids, including Pseudomonic acid D, demonstrate a class-wide stability profile that is well-documented. The compounds can be stored at 0°C for several months with no loss of antibacterial activity and are stable within a pH range of 4-9 at 37°C for 24 hours [1]. While this stability is observed across the pseudomonic acid class rather than unique to Pseudomonic acid D, it provides a defined, quantitative framework for handling, storage, and experimental design that contrasts with less stable antibiotic scaffolds [1] [2].

Stability Studies Antibiotic Storage Formulation Development

Limited Antibacterial Efficacy Data: Available MIC Estimates from Vendor Sources Require Independent Validation

Vendor product pages report that Pseudomonic acid D demonstrates antimicrobial activity, with estimated MIC values against methicillin-resistant Staphylococcus aureus (MRSA) reported as ≤0.5 µg/mL and potent inhibition of mycoplasmas and bacterial pathogens [1]. However, these data are sourced exclusively from commercial technical datasheets, not peer-reviewed primary literature, and do not provide direct head-to-head comparisons with Pseudomonic acid A (mupirocin) under identical assay conditions. Furthermore, key comparator data for Pseudomonic acid C is absent from open-access scientific databases [2].

Antimicrobial Susceptibility MIC Testing MRSA Mycoplasma

Validated Application Scenarios for Pseudomonic Acid D Procurement and Use


Pharmaceutical Quality Control: Mupirocin EP Impurity C Reference Standard

Pseudomonic acid D (CAS 85248-93-7) is utilized as Mupirocin EP Impurity C for the development, validation, and routine execution of stability-indicating HPLC methods for mupirocin drug substance and formulated products [1]. Its distinct C4'-C5' alkene structure ensures chromatographic resolution from the main mupirocin peak and other known impurities, making it essential for system suitability testing and accurate quantitation against the ≤2.5% individual impurity specification limit [2]. This application is directly supported by validated chromatographic methods described in peer-reviewed analytical chemistry literature [1].

Natural Product Biosynthesis and Pathway Elucidation Studies

As a native, directly fermentable metabolite of Pseudomonas fluorescens NCIB 10586, Pseudomonic acid D serves as a valuable probe for studying the mupirocin biosynthetic gene cluster and the enzymatic machinery responsible for introducing the C4'-C5' unsaturation [3] [4]. Procurement of this specific minor metabolite enables comparative metabolomics, feeding studies with labeled precursors, and characterization of tailoring enzymes such as the putative desaturase responsible for the unique C4'-C5' alkene formation [3].

Structure-Activity Relationship (SAR) Studies for IleRS Inhibitors

The unique C4'-C5' alkene motif of Pseudomonic acid D provides a defined structural probe for investigating the SAR of the 9-hydroxynonanoic acid side chain in IleRS binding and inhibition [4]. Comparative biochemical studies with Pseudomonic acid A (saturated side chain) and Pseudomonic acid C (C10-C11 alkene, saturated side chain) can elucidate the contribution of side-chain unsaturation to enzyme affinity, cellular uptake, and target engagement, informing the rational design of next-generation IleRS inhibitors [4] [5].

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